molecular formula C10H11NS B086255 4-Methylphenethyl isothiocyanate CAS No. 13203-39-9

4-Methylphenethyl isothiocyanate

Cat. No.: B086255
CAS No.: 13203-39-9
M. Wt: 177.27 g/mol
InChI Key: GLZKGBMKYHSHAI-UHFFFAOYSA-N
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Description

4-Methylphenethyl isothiocyanate is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.27 g/mol . It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

4-Methylphenethyl isothiocyanate (4-MPITC) is a type of isothiocyanate, a class of compounds known for their bioactive properties . Isothiocyanates, including 4-MPITC, govern many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The interaction of 4-MPITC with its targets results in a variety of changes within the cell. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . Furthermore, it can induce apoptosis of cancer cells, modulate cell cycle regulators, and inhibit metastasis .

Biochemical Pathways

4-MPITC affects several biochemical pathways. It can inhibit CYP enzymes and induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), a key player in both antioxidative and anti-inflammatory activities . Additionally, it can inhibit nuclear factor kappa B (NF-ĸB) and macrophage migration inhibitory factor (MIF), both of which are involved in inflammation and immune responses .

Pharmacokinetics

The pharmacokinetic properties of isothiocyanates like 4-MPITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Metabolism is reversible and capacity-limited, primarily occurring in the liver. Isothiocyanates are metabolized by the glutathione S-transferase (GST) pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of 4-MPITC’s action are diverse and primarily related to its anticancer properties. These include the induction of apoptosis in cancer cells, modulation of cell cycle regulators, inhibition of metastasis, and other pathways involved in chemoprevention .

Action Environment

The action, efficacy, and stability of 4-MPITC can be influenced by various environmental factors. For instance, the compound’s safety profile indicates that it can cause skin and eye irritation and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using protective equipment and ensuring good ventilation .

Biochemical Analysis

Biochemical Properties

Isothiocyanates, including 4-Methylphenethyl isothiocyanate, govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, isothiocyanates have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They inhibit cell growth in a dose-dependent manner, reduce cell migrations, and modulate metastasis-related genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves modulation of metastasis-related gene expression and inhibition of cell survival signaling molecules such as Akt and NFκB . It also increases ROS generation and causes GSH depletion . These actions at the molecular level contribute to its effects on cells.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For example, benzyl isothiocyanate, a related compound, has been found to ameliorate cognitive function in mice of chronic temporal lobe epilepsy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .

Metabolic Pathways

This compound is involved in various metabolic pathways. Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that membrane transport of related compounds, such as phenethyl isothiocyanate, is mediated by BCRP, MRP1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This suggests that this compound may also have specific subcellular localizations that affect its activity or function.

Chemical Reactions Analysis

4-Methylphenethyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Methylphenethyl isothiocyanate can be compared with other isothiocyanates such as:

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate
  • Sulforaphane

While all these compounds share the isothiocyanate functional group, they differ in their side chains, which can influence their reactivity and biological activity. For example, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is commonly found in mustard and has antimicrobial properties .

Properties

IUPAC Name

1-(2-isothiocyanatoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZKGBMKYHSHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157315
Record name 4-Methylphenethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13203-39-9
Record name 4-Methylphenethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13203-39-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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